molecular formula C8 H18 N4 B217047 22-Hydroxycholecalciferol CAS No. 110927-46-3

22-Hydroxycholecalciferol

Cat. No. B217047
CAS RN: 110927-46-3
M. Wt: 400.6 g/mol
InChI Key: OCHNORYGWPYCAK-BANFDOQOSA-N
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Description

22-Hydroxycholecalciferol, also known as Calcifediol, is a form of Vitamin D produced in the liver by hydroxylation of Vitamin D3 (cholecalciferol) by the enzyme Vitamin D 25-hydroxylase . It is an active metabolite of Vitamin D and is used to treat hyperparathyroidism and hypocalcemia in dialysis patients .


Synthesis Analysis

The synthesis of this compound involves the hydroxylation of Vitamin D3 (cholecalciferol) in the liver by the enzyme Vitamin D 25-hydroxylase . This enzymatic 25-hydroxylase reaction is mostly due to the actions of CYP2R1, present in microsomes, although other enzymes such as mitochondrial CYP27A1 can contribute .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of other forms of Vitamin D, with the difference being the additional hydroxy group at the 22nd carbon .


Chemical Reactions Analysis

This compound can be further hydroxylated by the enzyme 25(OH)D-1α-hydroxylase, primarily in the kidney, to form calcitriol (1,25-(OH)2D3), which is the active hormonal form of Vitamin D .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are similar to those of other forms of Vitamin D. It is a fat-soluble compound with a molecular weight of 400.64 g/mol .

Scientific Research Applications

1. Vitamin D Metabolism and Skin Health

22-Hydroxycholecalciferol, a metabolite of Vitamin D3, plays a significant role in skin health. Janjetovic et al. (2009) discovered that 20-hydroxycholecalciferol, a similar metabolite, can induce growth arrest and differentiation in epidermal keratinocytes, suggesting potential therapeutic applications in inflammatory and hyperproliferative skin diseases (Janjetovic et al., 2009).

2. Bone Health and Development

Studies on 25-hydroxycholecalciferol, closely related to this compound, show its importance in bone health and development. Research conducted by Han et al. (2009) indicates that 1alpha-hydroxycholecalciferol can improve bone development and mineralization in broilers, highlighting its potential in bone health applications (Han et al., 2009).

3. Impact on Immune Response

Research by Chou et al. (2009) demonstrates that 25-hydroxycholecalciferol can influence the immune response in broiler chickens, suggesting a potential role in enhancing protective immunity (Chou et al., 2009).

4. Nutrient Digestibility and Metabolism

Zhang et al. (2019) explored the effects of maternal 25-hydroxycholecalciferol supplementation on nutrient digestibility and milk composition in lactating sows, indicating its role in improving dietary calcium digestibility and altering milk composition (Zhang et al., 2019).

Mechanism of Action

The active form of 22-Hydroxycholecalciferol, calcitriol, binds to intracellular receptors that then function as transcription factors to modulate gene expression . It plays a crucial role in maintaining calcium and phosphorus levels in a healthy physiological range to sustain various metabolic functions, transcription regulation, and bone metabolism .

Future Directions

There is ongoing research to determine whether 22-Hydroxycholecalciferol may play certain roles in cancer, autoimmune disorders, cardiovascular disease, and other medical conditions that may be associated with Vitamin D deficiency . It is also being studied for its potential use in the treatment of rickets and other bone diseases .

properties

IUPAC Name

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3S)-3-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-18(2)8-15-26(29)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(28)12-9-19(22)3/h10-11,18,20,23-26,28-29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23+,24+,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHNORYGWPYCAK-BANFDOQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)[C@H](CCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110927-46-3
Record name 22-Hydroxycholecalciferol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110927463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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